molecular formula C15H15ClN4O5S B11403750 5-chloro-N-(4-methyl-3-nitrophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-methyl-3-nitrophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11403750
M. Wt: 398.8 g/mol
InChI Key: INEONGTXFKNLRN-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-METHYL-3-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-METHYL-3-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The propane-1-sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Aminated Derivatives: From the reduction of the nitro group.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Pyrimidine derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Biology

    Enzyme Inhibition: These compounds can act as inhibitors for various enzymes.

    Antimicrobial Agents: Some derivatives exhibit antimicrobial properties.

Medicine

    Drug Development: Used as lead compounds in the development of new pharmaceuticals.

    Cancer Research: Some derivatives have shown potential as anticancer agents.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-METHYL-3-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its biological effects. The exact pathways and molecular targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
  • N-(4-Methyl-3-nitrophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of functional groups in 5-CHLORO-N-(4-METHYL-3-NITROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE may confer specific biological activities that are not present in similar compounds. This could include enhanced binding affinity to certain targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C15H15ClN4O5S

Molecular Weight

398.8 g/mol

IUPAC Name

5-chloro-N-(4-methyl-3-nitrophenyl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H15ClN4O5S/c1-3-6-26(24,25)15-17-8-11(16)13(19-15)14(21)18-10-5-4-9(2)12(7-10)20(22)23/h4-5,7-8H,3,6H2,1-2H3,(H,18,21)

InChI Key

INEONGTXFKNLRN-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])Cl

Origin of Product

United States

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